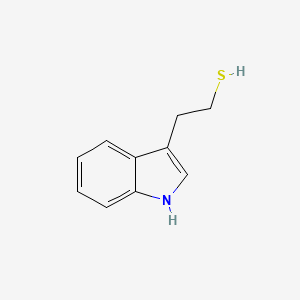

1H-吲哚-3-乙硫醇

描述

1H-Indole-3-ethanethiol is a chemical compound with the molecular formula C10H11NS . It’s a derivative of indole, a heterocyclic compound that’s important in many biological systems .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanethiol can be analyzed using computational methods such as density functional theory (DFT). For instance, a study on 1H-Indole-3-Acetic Acid (IAA) used molecular dynamics at a semiempirical level and functional density calculations at B3LYP/6-31G** level to obtain 14 conformers of lowest energy .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, a study describes the nitrosation of indoles in a slightly acidic environment . Another study presents a one-pot, three-component Fischer indolisation–N-alkylation sequence for the rapid synthesis of 1,2,3-trisubstituted indoles .作用机制

Target of Action

Indole derivatives, such as 1H-Indole-3-ethanethiol, have been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-Indole-3-ethanethiol with its targets often results in changes in the function of these targets. For instance, some indole derivatives have been found to inhibit enzymes, such as myeloperoxidase , or to show inhibitory activity against viruses .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to be involved in the tryptophan metabolism pathway . The specific pathways affected by 1H-Indole-3-ethanethiol and their downstream effects would depend on the specific targets of this compound.

Result of Action

The molecular and cellular effects of 1H-Indole-3-ethanethiol’s action would depend on its specific targets and mode of action. For instance, if this compound acts as an inhibitor of a particular enzyme, it could result in decreased activity of that enzyme, potentially affecting the biochemical pathways in which that enzyme is involved .

实验室实验的优点和局限性

The advantages of using 1H-Indole-3-ethanethiol in lab experiments include its stability, solubility, and availability. 1H-Indole-3-ethanethiol is a stable compound that can be stored for long periods without degradation. 1H-Indole-3-ethanethiol is also soluble in various solvents, making it easy to use in experiments. Additionally, 1H-Indole-3-ethanethiol is commercially available, making it accessible to researchers. The limitations of using 1H-Indole-3-ethanethiol in lab experiments include its potential toxicity and specificity. 1H-Indole-3-ethanethiol has been shown to have toxic effects on some cell types at high concentrations, and its specificity for AhR may limit its use in certain experiments.

未来方向

The future directions of 1H-Indole-3-ethanethiol research include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of novel synthetic methods for producing 1H-Indole-3-ethanethiol and its analogs may lead to the discovery of new compounds with improved pharmacological properties. The identification of new targets and signaling pathways involved in 1H-Indole-3-ethanethiol-mediated effects may also provide new insights into the biological functions of AhR and its ligands.

Conclusion

1H-Indole-3-ethanethiol is a naturally occurring compound with potential therapeutic properties that has been extensively studied by researchers. 1H-Indole-3-ethanethiol has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory properties through its activation of AhR. 1H-Indole-3-ethanethiol has various biochemical and physiological effects in vitro and in vivo, making it a promising compound for further research. The future directions of 1H-Indole-3-ethanethiol research include exploring its potential therapeutic applications, developing novel synthetic methods, and identifying new targets and signaling pathways.

科学研究应用

抗病毒活性

吲哚衍生物已显示出显著的抗病毒活性 . 例如,已制备了6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物,并作为抗病毒剂进行了报道 . 这些化合物对甲型流感病毒表现出抑制作用 .

抗炎活性

吲哚衍生物具有抗炎特性 . 它们可用于治疗炎症为主要症状的疾病 .

抗癌活性

吲哚衍生物在癌症研究领域已显示出令人鼓舞的结果 . 据发现它们具有抗癌特性,使其成为开发新型癌症疗法的潜在候选药物 .

抗HIV活性

吲哚衍生物已显示出抗HIV活性 . 这表明它们可用于开发治疗HIV的药物 .

抗氧化活性

已发现吲哚衍生物具有抗氧化特性 . 这使其在治疗由氧化应激引起的疾病中具有潜在用途 .

抗菌活性

吲哚衍生物已显示出抗菌活性 . 它们可用于开发新型抗菌剂 .

抗糖尿病活性

吲哚衍生物已显示出抗糖尿病特性 . 这表明它们可用于糖尿病的管理 .

多组分反应中的作用

1H-吲哚-3-甲醛及其衍生物与1H-吲哚-3-乙硫醇相关,是生成生物活性结构的必要且有效的化学前体 . 它们已用于固有可持续的多组分反应 .

生化分析

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, indole is a signaling molecule produced by both bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Indole-3-ethanethiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1H-Indole-3-ethanethiol could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Indole derivatives are known to show various biologically vital properties , suggesting that 1H-Indole-3-ethanethiol could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given the broad-spectrum biological activities of indole derivatives , it is possible that the effects of 1H-Indole-3-ethanethiol could vary with different dosages.

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1H-Indole-3-ethanethiol could potentially be involved in similar metabolic pathways.

Transport and Distribution

Indole and its derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma , suggesting that 1H-Indole-3-ethanethiol could potentially be transported and distributed in a similar manner.

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic , suggesting that 1H-Indole-3-ethanethiol could potentially have a similar subcellular localization.

属性

IUPAC Name |

2-(1H-indol-3-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQAPWVEHNTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-06-8 | |

| Record name | 2-(1H-indol-3-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)

![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)

![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)

![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)